6-Bromo-8-methylchroman-4-one
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Overview
Description
6-Bromo-8-methylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the chroman-4-one skeleton. Chroman-4-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methylchroman-4-one typically involves the bromination of 8-methylchroman-4-one. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chroman-4-ol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chroman-4-ol derivatives.
Substitution: Formation of various substituted chroman-4-one derivatives.
Scientific Research Applications
6-Bromo-8-methylchroman-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-Bromo-8-methylchroman-4-ol: A reduced form of 6-Bromo-8-methylchroman-4-one.
8-Methylchroman-4-one: Lacks the bromine atom at the 6th position.
6-Chloro-8-methylchroman-4-one: Contains a chlorine atom instead of bromine at the 6th position.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a methyl group on the chroman-4-one skeleton. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-bromo-8-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPVCVOHHNOBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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